Okadaic acid
Overview
Description
Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . It is the inhibition of this enzyme that is a primary cause of diarrheic shellfish poisoning (DSP) in humans . Okadaic acid is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . Okadaic acid is also a tumor promoter and smooth muscle stimulant .
Synthesis Analysis
Okadaic acid has been found to have a rich modern history whose drama is continuing to unfold . Originally isolated from extracts of the marine sponge Halichondria okadai as a potential anticancer agent , OA was subsequently found to have cancerous tumor-promoting activity in the two-stage model of carcinogenesis on mouse skin .Molecular Structure Analysis
The structure of Okadaic acid has been determined by X-ray crystallography . The structure of these oligomers is proposed based on spectroscopic data and molecular modeling calculations .Chemical Reactions Analysis
Okadaic acid is associated with protein phosphorylation . It is implicated in hyperphosphorylation of tau and in later stages causes Alzheimer’s disease (AD)-like pathology .Physical And Chemical Properties Analysis
Okadaic acid is a non-competitive, selective, and reversible serine/threonine-specific protein phosphatases 1 (PP1), PP2A, and PP3 inhibitor with IC50s of 10-15 nM, 0.5 nM, and 4 nM, respectively .Scientific Research Applications
Furthermore, OA's role in the research landscape extends to its involvement in the elucidation of tumor promotion mechanisms. Studies have highlighted the importance of understanding the interactions and effects of OA, particularly in the context of protein phosphatases inhibition, which plays a pivotal role in tumor promotion pathways. This area of research is critical for developing a comprehensive understanding of cancer progression and identifying potential therapeutic targets (Fujiki et al., 2018).
In the realm of neurotoxicity, OA has been implicated in the hyperactivation of the glutamatergic system, suggesting a key pathophysiological role in OA-induced neurotoxicity. This association calls for further exploration to integrate this understanding into broader models of neurological damage and potential interventions (Zimmer et al., 2016).
Additionally, the toxicological assessment of OA in combination with other lipophilic phycotoxins reveals the complexity of co-exposure scenarios, often resulting in synergistic or antagonistic effects. This underscores the need for a more nuanced understanding of mixture effects, which is crucial for accurate risk assessment and management strategies in marine toxin exposure (Alarcan et al., 2018).
Lastly, the implications of OA and related toxins on marine life, particularly fish, have been increasingly documented, highlighting the broader ecological consequences of harmful algal blooms (HABs) and the toxins they produce. This area of research is vital for understanding the ecological impacts of OA and developing strategies to mitigate these effects on marine ecosystems and the species that inhabit them (Corriere et al., 2021).
Safety And Hazards
Future Directions
There is a need to pay ample attention to MAPK kinase pathways in AD, and Okadaic acid can be a better tool to study cellular and molecular mechanisms for AD pathology . This review elucidates the regulatory mechanism of PP2A and MAPK kinase and their possible mechanisms involved in Okadaic acid-induced apoptosis, neurotoxicity, and AD-like pathology .
properties
IUPAC Name |
(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVLZJODHBUFM-WFXQOWMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880002 | |
Record name | Okadaic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Readily soluble in many organic solvents, degrading in acid or base | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Okadaic acid | |
Color/Form |
Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |
CAS RN |
78111-17-8 | |
Record name | Okadaic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78111-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Deepithio-9,10-Didehydroacanthifolicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02169 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Okadaic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OKADAIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W21G5Q4N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171-175 °C; 164-166 °C | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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